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molecular formula C13H12N4O B8322804 5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine

5-Methoxy-2-methyl-3-pyridin-2-yl-3H-imidazo[4,5-b]pyridine

Cat. No. B8322804
M. Wt: 240.26 g/mol
InChI Key: RVXNLLLWRCBFIO-UHFFFAOYSA-N
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Patent
US08188282B2

Procedure details

Method B applied to 2-chloro-6-methoxy-3-nitropyridine (94 mg, 0.5 mmol) and N-pyridin-2-ylacetamide (82 mg, 0.6 mmol) afforded the title compound as viscous oil (32 mg, 27%). 1H NMR (DMSO) δ 2.66 (s, 3H), 3.82 (s, 3H), 6.81 (d, J=8.5Hz, 1H), 7.58 (dd, J=7.6, 4.7Hz, 1H), 7.95 (d, J=7.9Hz, 1H), 8.04 (d, J=8.5Hz, 1H), 8.14 (dd, J=7.9, 7.6Hz, 1H), 8.69 (d, J=4.7Hz, 1H).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][C:20](=O)[CH3:21]>>[CH3:12][O:11][C:4]1[N:3]=[C:2]2[N:19]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=3)[C:20]([CH3:21])=[N:8][C:7]2=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
94 mg
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Step Two
Name
Quantity
82 mg
Type
reactant
Smiles
N1=C(C=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=N1)N(C(=N2)C)C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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